

Comparative Analysis of HPK1 Inhibitors: GNE-6893 and NDI-101150

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Compound of Interest

Compound Name: (3S,4R)-GNE-6893

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A detailed guide for researchers, scientists, and drug development professionals on the preclinical and early clinical profiles of two promising Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, GNE-6893 and NDI-101150.

In the rapidly evolving landscape of cancer immunotherapy, the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a key strategy to amplify anti-tumor immune responses. HPK1, a negative regulator of T-cell receptor signaling, represents a critical intracellular immune checkpoint. This guide provides a comprehensive and objective comparison of two leading small molecule HPK1 inhibitors: GNE-6893, developed by Genentech, and NDI-101150, from Nimbus Therapeutics. This analysis is based on publicly available preclinical and early clinical data to inform research and development decisions.

At a Glance: Performance Comparison

The following tables summarize the available quantitative data for GNE-6893 and NDI-101150, offering a snapshot of their biochemical potency, cellular activity, pharmacokinetic properties, and selectivity.

Table 1: Biochemical and Cellular Activity

Parameter	GNE-6893	NDI-101150
Biochemical Potency (HPK1)	Ki < 0.013 nM[1][2]	IC50 = 0.7 nM[3]
Cellular pSLP-76 Inhibition (IC50)	157 nM (Jurkat cells)[1][2]	20-21 nM (Human PBMCs)[4]
IL-2 Production	Data not publicly available	Induces IL-2 and IFN- γ production[3]

Table 2: Pharmacokinetics

Species	GNE-6893 (Oral Bioavailability)	NDI-101150 (Half-life)
Mouse	37%[1]	1.1 h[3]
Rat	30%[1]	3 h[3]
Dog	46%[1]	6.8 h[3]
Cynomolgus Monkey	53%[1]	6.1 h[3]

Table 3: Kinase Selectivity

Kinase	GNE-6893 (% Inhibition @ 0.1 μ M)	NDI-101150 (Fold Selectivity vs. HPK1)
GLK (MAP4K3)	99.5%	>377[3][4]
MINK1 (MAP4K6)	98.5%	>10,000[4]
HGK (MAP4K4)	Not specified	>10,000[4]
Kinome Scan	347/356 kinases <50% inhibition[5][6]	Highly selective over other MAP4K and immune receptor kinases[7]

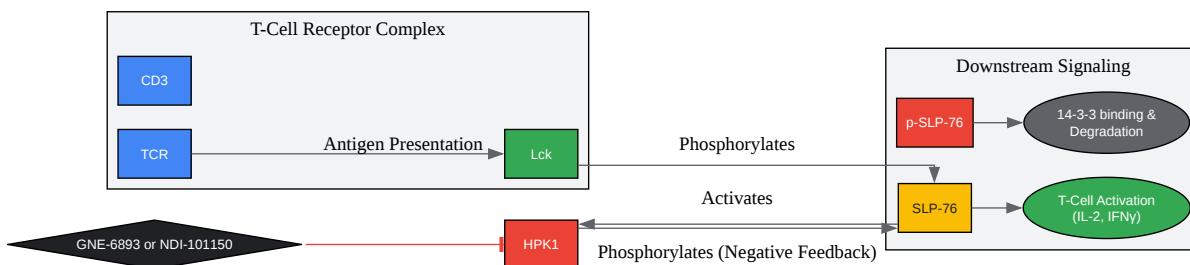
Table 4: In Vivo Efficacy (Syngeneic Mouse Models)

Model	GNE-6893	NDI-101150
CT26 (Colon Carcinoma)	Data not publicly available	50% Tumor Growth Inhibition (TGI)[8]
EMT-6 (Breast Carcinoma)	Data not publicly available	85% TGI; 7/10 mice with complete tumor regression[8]

Mechanism of Action

Both GNE-6893 and NDI-101150 are orally bioavailable, small molecule inhibitors that target the kinase activity of HPK1. HPK1 is a serine/threonine kinase that acts as a negative regulator of immune cell activation, including T cells, B cells, and dendritic cells.[1][4][9] By inhibiting HPK1, these molecules block the phosphorylation of downstream targets, most notably the adapter protein SLP-76. This prevents the dampening of the T-cell receptor (TCR) signaling cascade, leading to enhanced T-cell activation, proliferation, and cytokine production, ultimately fostering a more robust anti-tumor immune response.[1]

Visualizing the HPK1 Signaling Pathway



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Caption: HPK1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the evaluation of HPK1 inhibitors.

Biochemical HPK1 Kinase Inhibition Assay

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of HPK1.

- Reagents and Materials: Recombinant human HPK1 enzyme, a suitable peptide substrate (e.g., derived from SLP-76), ATP, and a detection system (e.g., ADP-Glo™ or TR-FRET).
- Procedure:
 - The HPK1 enzyme is incubated with a serial dilution of the test compound (GNE-6893 or NDI-101150).
 - The kinase reaction is initiated by the addition of the peptide substrate and ATP at a concentration near the K_m for HPK1.
 - The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at 30°C).
 - The reaction is terminated, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.
 - The IC₅₀ value, representing the concentration of the inhibitor required to reduce HPK1 activity by 50%, is calculated from the dose-response curve.

Cellular Phospho-SLP-76 (pSLP-76) Inhibition Assay

This assay measures the ability of an inhibitor to block the phosphorylation of SLP-76, a direct substrate of HPK1, in a cellular context.

- Cell Lines: Jurkat T-cells or primary human peripheral blood mononuclear cells (PBMCs).

- Procedure:
 - Cells are pre-incubated with various concentrations of the HPK1 inhibitor.
 - T-cell receptor signaling is stimulated using anti-CD3 and anti-CD28 antibodies.
 - Following stimulation, cells are lysed, and the levels of phosphorylated SLP-76 (at Ser376) are quantified.
 - Detection can be performed using various methods, including Western blotting, ELISA, or flow cytometry with a phospho-specific antibody.
 - The IC50 value is determined by plotting the percentage of pSLP-76 inhibition against the inhibitor concentration.

IL-2 Secretion Assay

This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell activation by measuring the production of Interleukin-2 (IL-2).

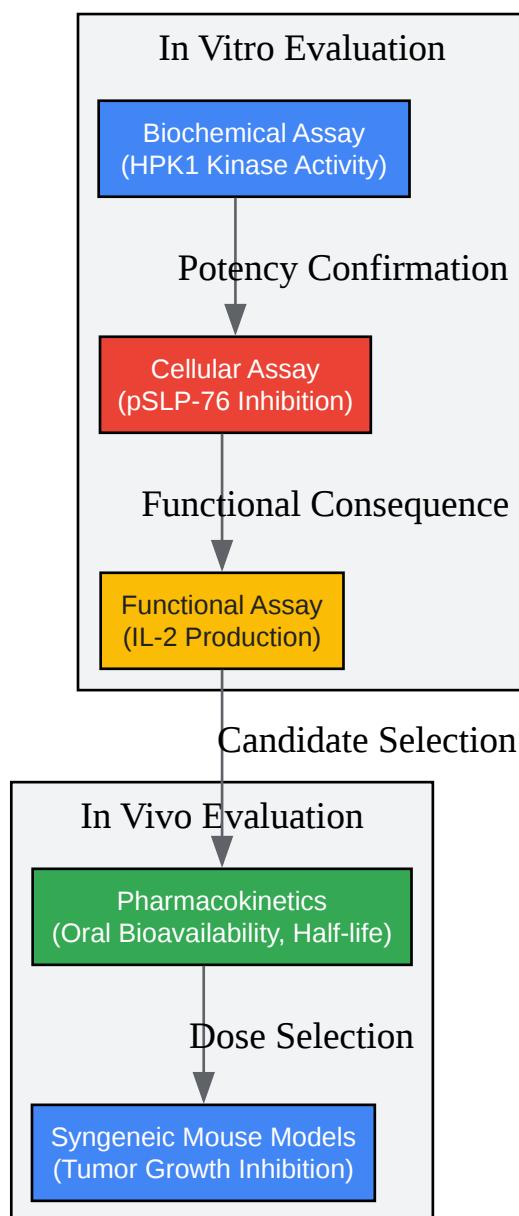
- Cells: Primary human T-cells or PBMCs.
- Procedure:
 - Cells are cultured in the presence of a range of concentrations of the HPK1 inhibitor.
 - T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce activation and cytokine production.
 - After an incubation period (typically 24-48 hours), the cell culture supernatant is collected.
 - The concentration of IL-2 in the supernatant is quantified using an ELISA kit.
 - The EC50 value, the concentration of the inhibitor that induces a half-maximal increase in IL-2 production, is calculated.

Syngeneic Mouse Tumor Models

These *in vivo* models are crucial for evaluating the anti-tumor efficacy of immunomodulatory agents in the context of a competent immune system.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- **Animal Models:** Immunocompetent mouse strains (e.g., BALB/c or C57BL/6) are used, matched to the genetic background of the tumor cell line.
- **Tumor Cell Lines:** Murine cancer cell lines such as CT26 (colon carcinoma) or EMT-6 (breast carcinoma) are commonly used.[\[8\]](#)
- **Procedure:**
 - Tumor cells are implanted subcutaneously into the flank of the mice.
 - Once tumors reach a palpable size, mice are randomized into treatment and control groups.
 - The HPK1 inhibitor is administered orally at a specified dose and schedule.
 - Tumor growth is monitored regularly by measuring tumor volume.
 - At the end of the study, tumors and immune organs can be harvested for pharmacodynamic analysis, such as assessing the infiltration of immune cells into the tumor microenvironment.

Experimental Workflow Visualization

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Caption: A typical experimental workflow for evaluating HPK1 inhibitors.

Conclusion

Both GNE-6893 and NDI-101150 are highly potent and selective inhibitors of HPK1 with promising preclinical data. GNE-6893 demonstrates exceptional biochemical potency and favorable pharmacokinetic properties across multiple species. NDI-101150 shows potent

cellular activity and significant single-agent anti-tumor efficacy in syngeneic mouse models, with early clinical data suggesting a manageable safety profile and signs of clinical activity.

The direct comparison of these two molecules is limited by the lack of head-to-head studies. The choice between these or other HPK1 inhibitors for further research and development will depend on a comprehensive evaluation of their complete preclinical and clinical data packages, including more detailed safety, efficacy, and biomarker analyses. This guide provides a foundational comparison to aid in this critical evaluation process.

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